1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a 4-chlorophenyl group and a propylamine chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The initial step often involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Step 2:
Step 3: The final step involves the attachment of the propylamine chain. This can be done through a nucleophilic substitution reaction, where the cyclopropane intermediate reacts with propylamine under basic conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under basic conditions.
-
Major Products
- Oxidation products may include imines or nitroso compounds.
- Reduction products typically include primary amines or hydrocarbons.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study biological pathways and interactions, especially those involving amine receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride: Similar structure but with a methyl group instead of a propyl group.
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine hydrochloride: Similar structure but with an ethyl group instead of a propyl group.
-
Uniqueness
- The propyl group in this compound provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development.
Properties
CAS No. |
1803583-64-3 |
---|---|
Molecular Formula |
C12H17Cl2N |
Molecular Weight |
246.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.